molecular formula C7H10ClN3O B10823198 Girard's Reagent P-d5

Girard's Reagent P-d5

Cat. No.: B10823198
M. Wt: 192.66 g/mol
InChI Key: NDXLVXDHVHWYFR-GWVWGMRQSA-N
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Description

Girard’s Reagent P-d5, also known as Girard P hydrazine-d5, is a deuterated form of Girard’s Reagent P. It is a cationic hydrazine reagent used primarily as an internal standard for the quantification of Girard’s Reagent P by gas chromatography or liquid chromatography-mass spectrometry. The compound has a molecular formula of C7H5D5ClN3O and a molecular weight of 192.66 .

Preparation Methods

Girard’s Reagent P-d5 is synthesized through a series of chemical reactions involving the substitution of hydrogen atoms with deuterium in the pyridinium ring and the hydrazine moiety. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Girard’s Reagent P-d5 undergoes various chemical reactions, including:

Common reagents used in these reactions include deuterated solvents like deuterated dimethyl sulfoxide and deuterated ethanol. The major products formed from these reactions are typically deuterated hydrazones and other labeled derivatives .

Mechanism of Action

Girard’s Reagent P-d5 exerts its effects through the formation of hydrazones with carbonyl compounds. The positively charged pyridinium ring enhances the solubility and stability of the hydrazone products, making them suitable for mass spectrometry analysis. The deuterium labeling allows for precise quantification and differentiation from non-labeled compounds, aiding in the accurate analysis of complex mixtures .

Comparison with Similar Compounds

Girard’s Reagent P-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:

Girard’s Reagent P-d5 stands out due to its enhanced stability and specificity in mass spectrometry applications, making it a valuable tool in various fields of research.

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLVXDHVHWYFR-GWVWGMRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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